molecular formula C29H26N2O4 B8270241 benzhydryl (2R)-3-methyl-2-[(1R,5S)-3-(4-methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl]but-3-enoate CAS No. 67978-05-6

benzhydryl (2R)-3-methyl-2-[(1R,5S)-3-(4-methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl]but-3-enoate

Cat. No.: B8270241
CAS No.: 67978-05-6
M. Wt: 466.5 g/mol
InChI Key: YAYJPHUDZGLRHQ-JPYHZWLXSA-N
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Description

Benzhydryl (2R)-3-methyl-2-[(1R,5S)-3-(4-methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl]but-3-enoate is a synthetic organic compound with a complex structure. It is characterized by the presence of multiple functional groups, including a benzhydryl group, a methyl group, and a diazabicycloheptene ring system. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydryl (2R)-3-methyl-2-[(1R,5S)-3-(4-methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl]but-3-enoate typically involves multi-step organic reactions. The key steps may include:

  • Formation of the benzhydryl group through a Friedel-Crafts alkylation reaction.
  • Construction of the diazabicycloheptene ring system via a cyclization reaction.
  • Introduction of the methyl and butenoate groups through selective alkylation and esterification reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzhydryl (2R)-3-methyl-2-[(1R,5S)-3-(4-methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl]but-3-enoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Benzhydryl (2R)-3-methyl-2-[(1R,5S)-3-(4-methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[32

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of benzhydryl (2R)-3-methyl-2-[(1R,5S)-3-(4-methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl]but-3-enoate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzhydryl derivatives: Compounds with similar benzhydryl groups but different functional groups.

    Diazabicycloheptene derivatives: Compounds with variations in the diazabicycloheptene ring system.

    Methylphenyl derivatives: Compounds with similar methylphenyl groups but different overall structures.

Uniqueness

Benzhydryl (2R)-3-methyl-2-[(1R,5S)-3-(4-methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl]but-3-enoate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

CAS No.

67978-05-6

Molecular Formula

C29H26N2O4

Molecular Weight

466.5 g/mol

IUPAC Name

benzhydryl (2R)-3-methyl-2-[(1R,5S)-3-(4-methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl]but-3-enoate

InChI

InChI=1S/C29H26N2O4/c1-18(2)24(29(33)34-25(20-10-6-4-7-11-20)21-12-8-5-9-13-21)31-27(32)23-28(31)35-26(30-23)22-16-14-19(3)15-17-22/h4-17,23-25,28H,1H2,2-3H3/t23-,24+,28-/m0/s1

InChI Key

YAYJPHUDZGLRHQ-JPYHZWLXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=N[C@@H]3[C@H](O2)N(C3=O)[C@H](C(=C)C)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3C(O2)N(C3=O)C(C(=C)C)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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